Furo[3,2-b]pyridin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4H-furo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKSCBWEMVXDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)OC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Furo 3,2 B Pyridin 7 Ol and Its Analogs
Strategies for Furo[3,2-b]pyridine (B1253681) Core Annulation
Core annulation strategies involve the formation of the fused furan (B31954) and pyridine (B92270) rings from simpler precursors. These methods can be broadly categorized by the bond-forming sequence and the nature of the reacting partners.
Intramolecular cyclization is a powerful strategy for forming the furan ring onto a pre-existing pyridine core. These reactions typically involve a pyridine derivative bearing a side chain that can undergo a ring-closing reaction.
One prominent method involves the base-induced 5-endo-dig cyclization of a pyridine oxygen onto an adjacent alkynyl moiety. clockss.org This approach is often the second step in a cascade process that begins with a Sonogashira coupling. For benzofused analogs, such as benzofuro[3,2-b]pyridines, an efficient K2CO3-catalyzed sequential reaction involving 1,4-addition, intramolecular cyclization, and aromatization has been developed. acs.org Another approach utilizes the cyclization of substituted pyridine N-oxides, which can proceed without a transition metal catalyst to form the furo[2,3-b]pyridine (B1315467) isomer, illustrating a general principle applicable to furopyridine synthesis. researchgate.net The Pictet-Spengler reaction, a classic acid-catalyzed intramolecular cyclization, has been employed for the synthesis of tetrahydrofuro[3,2-c]pyridines, demonstrating the utility of iminium ion cyclization for creating fused furopyridine systems. beilstein-journals.org
Intermolecular strategies construct the fused ring system by bringing together two or more separate molecular fragments. A notable example is the Kröhnke reaction, which has been adapted for the synthesis of 2,4-disubstituted benzofuro[3,2-b]pyridines. researchgate.net This method involves the reaction of aurones with N-ketomethylpyridinium salts, where the pyridine ring is formed through condensation. researchgate.net
Furthermore, cycloaddition reactions represent a powerful intermolecular approach. For instance, a metal-free [4 + 2] cycloaddition between in situ generated aza-o-quinone methides and furans has been developed to construct furo[3,2-b]quinoline systems, which are structurally related analogs. acs.org This reaction proceeds with high regioselectivity to afford dihydro- or tetrahydrofuroquinolines in good yields. acs.org
Cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. A common cascade sequence for furopyridine synthesis involves an initial palladium-catalyzed Sonogashira coupling of a halohydroxypyridine with a terminal alkyne, followed by an immediate base-induced intramolecular cyclization to generate the furan ring. clockss.org This one-pot procedure provides direct access to substituted furo[3,2-b]pyridines. nih.govresearchgate.net
Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are highly convergent and ideal for building molecular diversity. While many MCRs lead to other furopyridine isomers, they illustrate a powerful synthetic design principle. For example, a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water can produce complex fused heterocycles like furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines. researchgate.net An unusual variant of the Groebke–Blackburn–Bienaymé (GBB) MCR has been reported to yield furo[2,3-c]pyridine (B168854) scaffolds. nih.gov Additionally, base-catalyzed cascade reactions of N-propargylic β-enaminones with aldehydes have been shown to produce 2,3-dihydrofuro[2,3-b]pyridines. rsc.org
Intermolecular Coupling Strategies for Furo[3,2-b]pyridine Formation
Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the furo[3,2-b]pyridine system is no exception. Palladium and copper catalysts are particularly prominent in forging the key carbon-carbon and carbon-oxygen bonds required for the scaffold's construction.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The Sonogashira cross-coupling reaction is frequently used as the initial step in a one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net This reaction couples a terminal alkyne with a halo-hydroxypyridine, such as 3-chloro-2-hydroxypyridine (B189369), setting the stage for subsequent cyclization. nih.govresearchgate.net A heterogeneous Pd/C catalyst, often used in conjunction with a copper co-catalyst, provides an inexpensive and recyclable catalytic system. nih.govresearchgate.net
The Suzuki coupling is another powerful palladium-catalyzed reaction used to create analogs by functionalizing the pre-formed furo[3,2-b]pyridine core. researchgate.net Furthermore, palladium-catalyzed direct C-H arylation has been developed for the selective functionalization at the C-3 and C-7 positions of the furo[3,2-b]pyridine ring system, showcasing the versatility of palladium in manipulating this scaffold. researchgate.netresearchgate.net
Table 1: Examples of Palladium-Mediated Reactions in Furo[3,2-b]pyridine Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling / Cyclization | 3-chloro-2-hydroxy pyridine, Terminal alkyne | 10% Pd/C, CuI, PPh3, Et3N | One-pot, sequential C-C and C-O bond formation under ultrasound irradiation. | nih.govresearchgate.net |
| Suzuki Coupling | Halogenated furo[3,2-b]pyridine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4) | Used for late-stage functionalization to create diverse analogs. | researchgate.net |
| Direct C-H Arylation | 2-substituted furo[3,2-b]pyridine, Aryl halide | Pd(OAc)2, Pivalic acid | Selective functionalization of C-3 and C-7 positions. | researchgate.netresearchgate.net |
| Sonogashira / Cascade Cyclization | 4-hydroxy-3-iodopyridine, Terminal alkyne | Pd catalysts, CuI, Diisopropylamine | Forms furo[3,2-c]pyridine (B1313802) isomer via 5-endo-dig cyclization. | clockss.org |
Copper catalysis offers complementary reactivity to palladium, particularly in oxidative cyclization reactions. The assembly of the furo[3,2-b]pyridine scaffold has been achieved through copper-mediated oxidative cyclization, providing a direct route to the fused ring system. researchgate.netnih.gov This method is a key step in synthetic sequences designed to produce diverse sets of furo[3,2-b]pyridine derivatives for biological screening. researchgate.netnih.gov
Copper(I) iodide (CuI) is also a crucial co-catalyst in the Sonogashira reactions mentioned previously, working synergistically with palladium to facilitate the C-C bond formation between the pyridine and alkyne fragments. nih.govresearchgate.net The development of novel copper(I) catalyst systems, such as those involving macrocyclic pyridine-containing ligands, has been explored for cascade reactions that, while applied to different substrates like furo[3,2-b]indoles, highlight the potential for advanced copper catalysis in related heterocyclic transformations. researchgate.net
Table 2: Summary of Copper-Mediated Synthetic Approaches
| Reaction Type | Role of Copper | Key Features | Reference |
|---|---|---|---|
| Oxidative Cyclization | Primary Catalyst | Direct assembly of the furo[3,2-b]pyridine scaffold. | researchgate.netnih.gov |
| Sonogashira Coupling | Co-catalyst (CuI) with Palladium | Facilitates the coupling of halo-pyridines with terminal alkynes. | nih.govresearchgate.net |
| [4+2] Annulation | Primary Catalyst | Synthesis of fused pyridines from ketoxime acetates and active methylene (B1212753) compounds. | nih.gov |
Compound Index
Emerging Metal-Free and Organocatalytic Syntheses
In recent years, a significant shift towards more sustainable and cost-effective synthetic methods has spurred the development of metal-free and organocatalytic strategies for constructing complex heterocyclic systems like furopyridines. researchgate.net These approaches avoid the cost, toxicity, and challenging removal of residual heavy metals associated with traditional cross-coupling reactions.
One prominent metal-free strategy involves the use of iodine-mediated oxidative tandem cyclizations. A novel one-pot method has been developed for synthesizing substituted furopyridines from simple enaminones, proceeding through C-C, C-N, and C-O bond formation. researchgate.net This approach highlights the versatility of iodine as a catalyst for complex transformations under metal-free conditions. Similarly, Brønsted acids have been employed to catalyze cascade cyclizations, providing an efficient route to related cyclohepta[b]indole derivatives, demonstrating the potential of acid catalysis in complex heterocycle synthesis. wnmc.edu.cn
Base-mediated reactions also offer a powerful metal-free alternative. An efficient one-pot, two-step, four-component reaction has been developed to produce functionalized imidazole (B134444) derivatives, which can serve as precursors. This reaction proceeds via an imine formation, nucleophilic addition of an alkyne, and a subsequent base-mediated conversion into a 1-azadiene, which then cyclizes. researchgate.net Another notable method is a base-catalyzed sequential reaction involving 1,4-addition, intramolecular cyclization, and aromatization to furnish the benzofuro[3,2-b]pyridine core. researchgate.net
Organocatalysis, utilizing small organic molecules to catalyze reactions, has emerged as a powerful tool for building complex molecular architectures. For instance, an asymmetric organocatalytic Friedel–Crafts alkylation/hemiketalization/lactonization cascade reaction has been successfully developed to produce novel furo[2,3-b]benzofuranone derivatives with high stereoselectivity. rsc.org While targeting a different isomer, this methodology, which uses a bifunctional squaramide catalyst, showcases the potential of organocatalysis to construct fused furan-heterocycle systems with high precision under mild conditions. rsc.org
Table 1: Comparison of Emerging Metal-Free and Organocatalytic Methods
| Method/Catalyst | Starting Materials | Key Features | Product Type |
|---|---|---|---|
| Iodine-Mediated Tandem Cyclization researchgate.net | Enaminones | Metal-free, one-pot, C-C/C-N/C-O bond formation. | Substituted Furopyridines |
| Base-Catalyzed Sequential Reaction researchgate.net | Azadienes, Terminal Alkynes | Metal-free, one-pot, synthesis of bioactive molecules. | Benzofuro[3,2-b]pyridines |
| Brønsted Acid Catalysis wnmc.edu.cn | Indoles, Propargylic Alcohols | Metal-free, cascade reaction, environmentally friendly. | Cyclohepta[b]indoles |
| Organocatalysis (Squaramide) rsc.org | 3-Ylidene oxindoles, Phenols | Asymmetric, cascade reaction, high stereoselectivity. | Furo[2,3-b]benzofuranones |
Stereoselective Synthesis of Chiral Furo[3,2-b]pyridin-7-ol Precursors and Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different stereoisomers can exhibit vastly different biological activities. A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. iupac.org While direct stereoselective synthesis of this compound is not widely documented, significant progress has been made in the stereoselective synthesis of its key precursors and derivatives, particularly chiral pyridines and furans.
A notable metal-free and scalable approach involves the ring-expansion of monocyclopropanated pyrroles and furans. acs.org This method leads to highly functionalized and valuable tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. The reaction proceeds via a cyclopropylcarbinyl cation rearrangement and allows for the creation of versatile chiral building blocks relevant for drug synthesis. acs.org The stereochemical information from a chiral precursor can be effectively transferred to the final six-membered ring product.
Organocatalysis is a cornerstone of modern asymmetric synthesis. Chiral Brønsted acids have been used to catalyze the conjugate addition of indoles to azadienes, providing access to optically active hetero-triarylmethanes with excellent enantioselectivities. researchgate.net This demonstrates a viable strategy for creating chiral carbon centers adjacent to a nitrogen heterocycle. Furthermore, the development of chiral bis(pyridine)iodine(I) complexes has been explored for catalytic enantioselective halofunctionalization, aiming to transfer chirality during the formation of heterocyclic systems. diva-portal.org
Another powerful strategy is substrate-dependent stereoselective synthesis. For example, using a bis(benzotriazol-1-yl) methane (B114726) ligand in a one-pot reaction, various pyrrolo[3,4-b]pyridin-5-ones and pyridyl isoindolinones can be synthesized with high stereoselectivity. nih.gov The geometry of the final product (E/Z isomerism) is controlled by the choice of the starting amide precursor (pyridinamide vs. benzamide), offering a tunable method for accessing specific isomers. nih.gov These methods for creating chiral precursors are critical for the eventual synthesis of optically active this compound derivatives.
Table 2: Strategies for Stereoselective Synthesis of Furopyridine Precursors and Analogs
| Strategy | Catalyst/Reagent | Substrates | Product Type | Key Outcome |
|---|---|---|---|---|
| Ring-Expansion acs.org | Metal-free (thermal or acid-catalyzed) | Monocyclopropanated furans/pyrroles | Chiral Tetrahydropyridines | Scalable, stereoretentive synthesis of six-membered heterocycles. |
| Organocatalytic Cascade rsc.org | Chiral Squaramide | 3-Ylidene oxindoles, phenols | Chiral Furo-benzofuranones | High enantioselectivity (up to 96% ee) and diastereoselectivity (>20:1 dr). |
| Conjugate Addition researchgate.net | Chiral Brønsted Acid | Indoles, Azadienes | Chiral Hetero-triarylmethanes | Excellent enantioselectivities for creating chiral precursors. |
| Substrate-Controlled Synthesis nih.gov | Bis(benzotriazol-1-yl) Ligand | Pyridinamides, Alkynes | (Z)-Pyrrolo[3,4-b]pyridin-5-ones | Geometric isomerism controlled by substrate choice. |
Scalable Synthetic Protocols for this compound Production
Transitioning a synthetic route from laboratory-scale to industrial production presents numerous challenges, including cost, safety, efficiency, and purification. Developing scalable protocols for this compound and its analogs is crucial for enabling extensive preclinical and clinical studies.
A concise, 4-step synthesis of a furo[2,3-b]pyridine core, designed for medicinal chemistry programs, has been successfully executed on a multi-gram scale. nih.gov A key feature of this optimized route is the requirement of only a single chromatographic purification step, which is a significant advantage for large-scale production as chromatography is often a bottleneck. The route provides a furopyridine intermediate with functional handles (chloro and triflate groups) that allow for subsequent chemoselective derivatization, making it a practical and efficient platform for creating a library of compounds. nih.gov
Another example of a scalable, metal-free process is a three-component reaction to produce furo[3,4-b]carbazoles, which was successfully demonstrated on a gram-scale. wnmc.edu.cn The ability to conduct complex multi-component reactions on a larger scale without metal catalysts simplifies the process and purification, enhancing its industrial applicability.
The use of process intensification technologies, such as ultrasound irradiation, can also contribute to scalability. A one-pot synthesis of 2-substituted furo[3,2-b]pyridines was developed using Pd/C-Cu catalysis under ultrasound conditions. nih.gov Ultrasound can enhance reaction rates, improve yields, and lead to cleaner reactions, potentially allowing for smaller reactor volumes and more efficient processing on a larger scale. While this specific example uses a metal catalyst, the principle of using ultrasound is applicable to various synthetic approaches to improve scalability.
Table 3: Examples of Scalable Synthetic Protocols for Furopyridine Scaffolds
| Product Scaffold | Scale | Key Reaction Step | Key Scalability Feature |
|---|---|---|---|
| Furo[2,3-b]pyridine nih.gov | Multi-gram | Cyclization/Triflation | 4-step route with only one chromatographic purification. |
| Furo[3,4-b]carbazole wnmc.edu.cn | Gram-scale | Metal-free three-component reaction | Avoids metal catalysts, simplifying purification. |
| Furo[3,2-b]pyridine nih.gov | Not specified | Ultrasound-assisted Sonogashira coupling/cyclization | Use of ultrasound for process intensification. |
Chemical Transformations and Functionalization of the Furo 3,2 B Pyridin 7 Ol Scaffold
Regioselective Derivatization on the Furan (B31954) Moiety
The furan ring within the Furo[3,2-b]pyridin-7-ol scaffold is an electron-rich, π-excessive heterocycle, rendering it highly susceptible to electrophilic aromatic substitution (EAS). Due to the electronic nature of the furan system, these reactions exhibit a high degree of regioselectivity, preferentially occurring at the C-2 position. The C-2 position is activated for electrophilic attack because the resulting cationic intermediate (Wheland intermediate) is more effectively stabilized by resonance involving the furan oxygen atom compared to attack at C-3.
Key electrophilic substitution reactions include:
Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, is a common and crucial first step for further functionalization (e.g., cross-coupling reactions). Mild halogenating agents are typically employed to prevent over-reaction or degradation of the sensitive furan ring. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) provide the corresponding 2-bromo- and 2-chloro-Furo[3,2-b]pyridin-7-ol derivatives in good yields.
Formylation: The Vilsmeier-Haack reaction, utilizing a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is an effective method for introducing a formyl (-CHO) group at the C-2 position. This aldehyde functional group serves as a versatile handle for subsequent transformations, including oxidation, reduction, or condensation reactions.
Acylation: Friedel-Crafts acylation can be performed to install acyl groups onto the furan ring. The reaction of this compound with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a Lewis acid catalyst selectively yields the 2-acyl derivative. The choice of catalyst is critical to avoid complexation with the pyridine (B92270) nitrogen or the C-7 hydroxyl group.
Table 1: Regioselective Electrophilic Substitutions on the Furan Moiety
| Reaction Type | Reagent(s) | Position of Substitution | Product Functional Group |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-2 | Bromo (-Br) |
| Chlorination | N-Chlorosuccinimide (NCS) | C-2 | Chloro (-Cl) |
| Formylation | POCl₃, DMF | C-2 | Formyl (-CHO) |
Functional Group Interconversions on the Pyridine Ring System
In contrast to the electron-rich furan, the pyridine ring is an electron-deficient system, making it generally resistant to electrophilic substitution but amenable to other types of transformations.
N-Oxidation: The pyridine nitrogen atom can be readily oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This conversion to the corresponding N-oxide significantly alters the electronic properties of the pyridine ring. It increases the electron density at the C-5 position, potentially facilitating electrophilic attack there, while simultaneously activating the ring towards certain nucleophilic substitutions.
N-Alkylation: Direct alkylation of the pyridine nitrogen can be achieved using alkyl halides. This reaction, however, is often in competition with O-alkylation at the C-7 hydroxyl group, a challenge discussed further in section 3.5. The outcome is highly dependent on the reaction conditions, including the choice of base and solvent.
Nucleophilic Aromatic Substitution (SNAr): While the parent pyridine ring is not highly reactive towards nucleophiles, the presence of a good leaving group at an activated position (e.g., C-5) allows for SNAr reactions. For instance, a 5-halo-Furo[3,2-b]pyridin-7-ol derivative can react with various nucleophiles, such as amines, alkoxides, or thiolates, to displace the halide and form new C-N, C-O, or C-S bonds, respectively.
Introduction of Diverse Substituents via Advanced Organic Reactions
The installation of halogen atoms (as described in 3.1) or the conversion of the C-7 hydroxyl group into a triflate (see 3.4) transforms the this compound scaffold into a versatile substrate for modern palladium-catalyzed cross-coupling reactions. These methods enable the introduction of a vast array of carbon- and heteroatom-based substituents with high efficiency and selectivity.
Suzuki-Miyaura Coupling: A 2-bromo or 5-chloro derivative of the scaffold can be coupled with various aryl or vinyl boronic acids or esters. This reaction, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄), is a powerful tool for constructing biaryl structures or introducing vinyl groups.
Sonogashira Coupling: The introduction of alkynyl moieties is achieved via Sonogashira coupling. This reaction involves the coupling of a halo-substituted scaffold with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide in the presence of a base like triethylamine.
Buchwald-Hartwig Amination: This reaction provides a direct route to C-N bond formation. A halo-Furo[3,2-b]pyridin-7-ol can be coupled with primary or secondary amines using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) along with a strong base (e.g., NaOtBu). This allows for the synthesis of a wide range of amino-substituted derivatives.
Table 2: Advanced Cross-Coupling Reactions for this compound Functionalization
| Coupling Reaction | Substrate Example | Coupling Partner | Typical Catalyst System | Product Type (Bond Formed) |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-Furo[3,2-b]pyridin-7-ol | Arylboronic acid | Pd(0) catalyst, Base | Aryl-substituted (C-C) |
| Sonogashira | 5-Chloro-Furo[3,2-b]pyridin-7-ol | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | Alkynyl-substituted (C-C) |
| Buchwald-Hartwig | 2-Bromo-Furo[3,2-b]pyridin-7-ol | Secondary amine (e.g., Morpholine) | Pd(0) catalyst, Ligand, Base | Amino-substituted (C-N) |
Modification of the Hydroxyl Group at the C-7 Position
The C-7 hydroxyl group is a key functional handle that can be readily modified to alter the molecule's properties or to facilitate subsequent reactions. Its reactivity is analogous to that of a phenol (B47542) or, more accurately, a hydroxypyridine.
O-Alkylation (Etherification): The hydroxyl group can be converted into an ether via Williamson ether synthesis. Deprotonation with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) yields the corresponding 7-alkoxy derivative.
O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of esters at the C-7 position. This transformation is often used to install a temporary protecting group or to introduce a specific ester functionality.
Conversion to a Sulfonate Ester: The hydroxyl group can be converted into a highly effective leaving group, most commonly a trifluoromethanesulfonate (B1224126) (triflate, -OTf). This is achieved by reacting the scaffold with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The resulting 7-triflyloxy-Furo[3,2-b]pyridine is an excellent substrate for a wide range of cross-coupling reactions, enabling functionalization at the C-7 position.
Table 3: Chemical Modifications of the C-7 Hydroxyl Group
| Modification Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Ether (-OR) | Modifies polarity and steric profile |
| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Ester (-OCOR) | Can act as a prodrug moiety or protecting group |
| Tritylation | Trityl Chloride (TrCl), Base | Trityl Ether (-OTr) | Bulky protecting group |
Chemo- and Regioselectivity in this compound Transformations
Controlling the chemo- and regioselectivity is paramount when functionalizing a multifunctional molecule like this compound. The inherent electronic differences between the fused rings are the primary determinant of selectivity.
Electrophilic vs. Nucleophilic Attack: As a general rule, the electron-rich furan ring is the primary site for electrophilic attack (at C-2), while the electron-deficient pyridine ring is the site for nucleophilic attack (provided a suitable leaving group is present). This intrinsic difference allows for selective functionalization of one ring system in the presence of the other by choosing the appropriate class of reagent.
O-Alkylation vs. N-Alkylation Competition: this compound exists in a tautomeric equilibrium with its keto form, Furo[3,2-b]pyridin-7(4H)-one. This gives rise to two potential sites for alkylation: the C-7 oxygen and the N-4 nitrogen. The outcome of an alkylation reaction is governed by Hard and Soft Acid and Base (HSAB) theory and the reaction conditions.
O-Alkylation: Favored by using a hard base (e.g., NaH) to generate the harder oxygen-centered anion (phenoxide-like), which then reacts with a hard alkylating agent (e.g., dimethyl sulfate) in a polar aprotic solvent.
N-Alkylation: Can be favored under conditions that promote the pyridinone tautomer or by using softer alkylating agents under neutral or mildly basic conditions.
Use of Protecting Groups: To achieve unambiguous selectivity, protecting group strategies are often employed. For example, the C-7 hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl ether. With the hydroxyl group masked, subsequent reactions such as halogenation or N-oxidation can be directed specifically to other sites on the scaffold. The protecting group can then be removed in a final step to reveal the desired multifunctionalized product.
This systematic control over reactivity allows chemists to build molecular complexity on the this compound scaffold in a predictable and logical manner.
Mechanistic Investigations of Reactions Involving Furo 3,2 B Pyridin 7 Ol
Elucidation of Electron Transfer Pathways
Electron transfer (ET) processes are fundamental to many chemical transformations, including photochemical reactions and redox processes. For a molecule like Furo[3,2-b]pyridin-7-ol, which possesses both electron-rich (the furan (B31954) and phenol-like moiety) and electron-deficient (the pyridine (B92270) ring) characteristics, the study of ET pathways is of particular interest.
Upon photoexcitation, molecules can become both better oxidants and better reductants, opening up new reaction channels. ictp.it For this compound, light absorption could lead to an excited state where an electron is promoted to a higher energy orbital. This excited state can then participate in ET reactions. The presence of heteroatoms with lone pairs and the aromatic system allows for the delocalization of electrons, which can stabilize radical ions formed during ET processes.
Light can drive a reaction by converting a fraction of its energy into chemical energy of the products. ictp.it In the context of this compound, this could involve photoinduced single-electron transfer (SET) to or from a reaction partner, generating radical intermediates that can undergo subsequent transformations. For example, a photoinduced intermolecular charge transfer between a suitable donor and the this compound could initiate a cascade of reactions leading to complex products. organic-chemistry.org
Analysis of Nucleophilic and Electrophilic Addition-Elimination Processes
The reactivity of this compound towards nucleophiles and electrophiles is governed by the electronic distribution within the fused ring system. The pyridine part of the molecule is generally susceptible to nucleophilic attack, especially when activated, while the furan and phenol-like portions are more prone to electrophilic substitution.
Nucleophilic Reactions: The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The fusion of the furan ring and the presence of the hydroxyl group at position 7 further influence the regioselectivity of these reactions. Nucleophilic substitution of hydrogen (VNS) is a known reaction for nitroarenes and electron-deficient heterocycles. organic-chemistry.org While not directly reported for this compound, it is plausible that under appropriate conditions with a strong nucleophile and an oxidizing agent or a leaving group, a similar transformation could occur.
The synthesis of related benzofuro[3,2-b]pyridines often involves the nucleophilic attack of an intermediate on a suitable electrophile. For instance, a base-catalyzed sequential reaction to form benzofuro[3,2-b]pyridines proceeds via the nucleophilic addition of an alkyne. researchgate.net This suggests that the furo-pyridine core can be constructed through a series of nucleophilic addition and cyclization steps.
Electrophilic Reactions: Electrophilic substitution on the this compound ring is expected to occur preferentially on the electron-rich furan and pyridin-ol moieties. The hydroxyl group at C-7 is a strong activating group and will direct electrophiles to the ortho and para positions. Within the pyridine ring, electrophilic attack is generally disfavored due to the electron-withdrawing nature of the nitrogen atom. However, the fused furan ring and the hydroxyl group can enhance the reactivity of the pyridine ring towards electrophiles compared to pyridine itself. Electrophilic substitution in pyridine typically occurs at the 3-position, as this avoids the formation of a positively charged intermediate on the electronegative nitrogen atom. bhu.ac.in For this compound, the position adjacent to the furan oxygen and ortho to the hydroxyl group would be activated.
The Vilsmeier-Haack reaction, an electrophilic formylation, has been successfully applied to related furo[3,2-c]coumarins, demonstrating the susceptibility of the furan ring to electrophilic attack. nih.gov A similar reactivity would be expected for this compound.
Below is a table summarizing plausible nucleophilic and electrophilic reactions based on related systems.
| Reaction Type | Reagent/Conditions | Plausible Product/Intermediate | Reference for Analogy |
| Nucleophilic Addition | Grignard Reagents (RMgX) | Addition to C=N bond | organic-chemistry.org |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substitution at activated positions | researchgate.net |
| Electrophilic Formylation | Vilsmeier-Haack (DMF, POCl₃) | Formylation on the furan ring | nih.gov |
| Halogenation | NBS, NCS | Halogenation on the furan ring | rsc.org |
Studies on Pericyclic and Rearrangement Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. ictp.it Rearrangement reactions often involve the migration of an atom or group within a molecule. For this compound, the most relevant of these are likely to be sigmatropic rearrangements, such as the Claisen rearrangement.
The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that yields a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. masterorganicchemistry.comorganic-chemistry.org Given the presence of a hydroxyl group at position 7, this compound can be readily converted to its O-allyl ether. Upon heating, this allyl ether would be a prime candidate for a Claisen rearrangement. The rearrangement would likely proceed through a six-membered cyclic transition state, leading to the migration of the allyl group to the adjacent carbon position (C-8, if available and sterically accessible) or to another activated position on the ring system.
A novel Claisen rearrangement has been reported for prop-2-ynyl kojate, which produces a furo[3,2-b]pyrone in high yield. rsc.org This demonstrates that the furan ring system can participate in and facilitate such rearrangements. The thio-Claisen rearrangement, the sulfur analog, is also a well-established reaction that proceeds readily for various heterocyclic systems. sethanandramjaipuriacollege.in
The table below outlines a plausible Claisen rearrangement for an O-allyl derivative of this compound.
| Starting Material | Reaction Type | Conditions | Expected Product |
| O-allyl-Furo[3,2-b]pyridin-7-ol | mdpi.commdpi.com-Sigmatropic Claisen Rearrangement | Heat | 8-allyl-Furo[3,2-b]pyridin-7-one |
Computational Modeling for Reaction Mechanism Validation
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgresearchgate.net DFT calculations can provide valuable insights into the energetics of reaction pathways, the structures of transition states and intermediates, and the origins of selectivity.
For reactions involving this compound, computational modeling can be used to:
Validate proposed mechanisms: By calculating the energy barriers for different possible pathways, the most likely mechanism can be identified. For instance, in a cascade reaction to form furo[3,4-c]pyridine-1,4-diones, DFT calculations were used to map out the free energy profile of the C-H activation, Lossen rearrangement, [4+2] annulation, and lactonization steps. rsc.org
Explain regioselectivity and stereoselectivity: The preference for the formation of one isomer over another can be rationalized by comparing the activation energies of the respective transition states. In the 1,3-dipolar cycloaddition reaction of 1-alkynylpyridinium-3-olate, transition state calculations correctly predicted the observed regioselectivity. mdpi.com
Predict reactivity: Molecular properties such as HOMO-LUMO energy gaps and molecular electrostatic potential (MESP) plots can be calculated to predict the most reactive sites for nucleophilic and electrophilic attack. researchgate.net
The following table presents representative data from computational studies on related heterocyclic systems, illustrating the type of information that can be obtained.
| System | Method | Calculated Parameter | Value (kcal/mol) | Finding | Reference |
| Rh(III)-catalyzed cascade | DFT | Activation Energy (ΔG‡) for C-C bond formation | 17.5 | Identifies the most favorable reaction pathway | rsc.org |
| 1,3-Dipolar Cycloaddition | DFT | Activation Energy (ΔE) for regioisomeric transition states | 0.984 (difference) | Explains the formation of a mixture of products | mdpi.com |
While specific computational studies on this compound are not widely available, the application of these methods to analogous systems clearly demonstrates their power in providing a detailed, quantitative understanding of reaction mechanisms. Such studies would be invaluable for predicting the reactivity of this compound and for designing new synthetic routes to its derivatives.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Furo 3,2 B Pyridin 7 Ol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like Furo[3,2-b]pyridin-7-ol. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR spectroscopy of this compound derivatives reveals characteristic signals for the protons in the fused ring system. For instance, in related furo[3,2-b]pyridine (B1253681) structures, the proton at position 3 (H-3) and the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are crucial for structural assignment. The chemical shifts are influenced by the electronic environment of each proton, including the presence of the hydroxyl group at position 7.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the furo[3,2-b]pyridine core, including the carbons of the furan (B31954) and pyridine rings, are indicative of their bonding and hybridization state. The assignment of these signals is often aided by two-dimensional NMR techniques.
Table 1: Representative ¹H and ¹³C NMR Data for Furo[3,2-b]pyridine Derivatives (Note: Specific data for this compound is not publicly available. The table below presents typical chemical shift ranges for related furo[3,2-b]pyridine structures based on available literature.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~7.5 - 8.0 | - |
| C-2 | - | ~140 - 150 |
| H-3 | ~6.8 - 7.2 | - |
| C-3 | - | ~105 - 115 |
| C-3a | - | ~145 - 155 |
| H-5 | ~8.0 - 8.5 | - |
| C-5 | - | ~140 - 150 |
| H-6 | ~7.0 - 7.5 | - |
| C-6 | - | ~115 - 125 |
| C-7 | - | ~155 - 165 |
| C-7a | - | ~120 - 130 |
Data is generalized from various furo[3,2-b]pyridine derivatives and should be considered illustrative.
Advanced 1H and 13C NMR Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The exact mass is compared to the theoretical mass calculated from the molecular formula (C₇H₅NO₂), providing strong evidence for the compound's identity.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₅NO₂ |
| Exact Mass | 135.0315 g/mol |
| Monoisotopic Mass | 135.03203 Da |
Theoretical values calculated based on the molecular formula.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to the vibrational modes of their bonds.
FTIR spectroscopy of this compound is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic rings, C=N stretching of the pyridine ring, and C-O stretching of the furan ring and the hydroxyl group.
Raman spectroscopy provides complementary information. While both techniques probe vibrational transitions, the selection rules differ. Raman is particularly sensitive to non-polar bonds and can be useful for identifying the skeletal vibrations of the fused aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=N Stretch | ~1600 |
| Aromatic Rings | C=C Stretch | ~1450 - 1600 |
| Furan/Phenol (B47542) | C-O Stretch | ~1200 - 1300 |
X-ray Crystallography for Definitive Solid-State Structure Determination
Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment
If this compound or its derivatives are chiral, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are essential for determining the absolute configuration of the enantiomers. ECD measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute stereochemistry can be assigned. This has been demonstrated for other chiral furo[3,2-b]pyridine systems.
Theoretical and Computational Chemistry Studies of Furo 3,2 B Pyridin 7 Ol
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of Furo[3,2-b]pyridin-7-ol is dictated by the fusion of the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring, along with the influence of the hydroxyl substituent. Density Functional Theory (DFT) calculations are commonly used to model these properties. tandfonline.comnih.gov The distribution of electron density is non-uniform; the electronegative oxygen atom in the furan ring and the nitrogen atom in the pyridine ring significantly polarize the molecule.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's electronic behavior and reactivity. chimicatechnoacta.ru
HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the electron-rich furan ring and the oxygen atom of the hydroxyl group. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (its ionization potential).
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be a π*-antibonding orbital with major contributions from the atoms of the electron-deficient pyridine ring. The energy of the LUMO (E_LUMO) correlates with the molecule's ability to accept electrons (its electron affinity).
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. chimicatechnoacta.ruscirp.org DFT calculations on related difuropyridine systems have shown how modifications to the central ring can tune this gap. clockss.org
Table 1: Conceptual Frontier Orbital Properties of this compound This table is illustrative, based on general principles of heterocyclic chemistry.
| Molecular Orbital | Expected Primary Localization | Associated Property | Implication for Reactivity |
|---|---|---|---|
| HOMO | Furan ring, Hydroxyl oxygen | Electron donation | Susceptible to attack by electrophiles |
| LUMO | Pyridine ring | Electron acceptance | Susceptible to attack by nucleophiles |
| HOMO-LUMO Gap | Entire molecule | Chemical reactivity/stability | A smaller gap suggests higher polarizability and reactivity |
Aromaticity and Resonance Hybrid Characterization
The aromaticity of fused heterocyclic systems like this compound is complex. The molecule is a resonance hybrid, with contributions from multiple structures that delocalize π-electrons across both rings. The fusion of an aromatic 6π-electron furan ring with a 6π-electron pyridine ring results in a 10π-electron bicyclic aromatic system, analogous to naphthalene.
Computational methods, particularly the calculation of Nucleus-Independent Chemical Shift (NICS), are used to quantify the aromatic character of each ring. beilstein-journals.org NICS values are calculated at the center of each ring; large negative values indicate aromatic character, while positive values suggest anti-aromaticity. For fused systems, however, NICS values must be interpreted with caution, as the magnetic field of one ring can influence the other. beilstein-journals.orgacs.org Studies on carborane-fused heterocycles show that the aromaticity of one part of a fused system can be significantly altered by the other. semanticscholar.orgrsc.org In this compound, both the furan and pyridine rings are expected to exhibit aromatic character, though likely attenuated compared to their isolated parent monocycles.
The resonance character can be visualized through key contributing structures. For the more stable enol tautomer, resonance involves delocalization of the furan oxygen's lone pair and the π-electrons of the pyridine ring. The keto tautomer (see section 6.3) loses the aromaticity of the pyridine ring in favor of a stable pyridone system.
Tautomeric Equilibrium and Relative Stabilities
Like other hydroxypyridines, this compound can undergo keto-enol tautomerism. It exists in equilibrium with its corresponding keto form, Furo[3,2-b]pyridin-7(4H)-one . This equilibrium is fundamental to its chemical behavior. byjus.com The interconversion involves the migration of a proton between the hydroxyl oxygen and the pyridine nitrogen. libretexts.org
The relative stability of these two tautomers is influenced by several factors, including aromaticity, intramolecular hydrogen bonding, and solvent polarity. mdpi.commasterorganicchemistry.com
In the gas phase , the enol (hydroxy) form is often slightly more stable for simple pyridines due to the full aromaticity of the pyridine ring. mdpi.comchemrxiv.org
In polar solvents , the keto (pyridone) form is generally favored. The keto form has a larger dipole moment and is better stabilized by polar solvent molecules through hydrogen bonding. mdpi.comwuxibiology.com
Computational studies on 2-hydroxypyridine (B17775)/2-pyridone have extensively modeled this equilibrium, showing that while the enol form is favored in the gas phase by a small margin, the keto form becomes significantly more stable in polar solvents. mdpi.comchemrxiv.orgresearchgate.net A similar trend is expected for this compound.
Table 2: Predicted Tautomeric Equilibrium for this compound This table presents a qualitative prediction based on established trends for hydroxypyridines.
| Tautomer | Structure | Key Features | Predicted Relative Stability (Gas Phase) | Predicted Relative Stability (Polar Solvent) |
|---|---|---|---|---|
| Enol Form (this compound) | Hydroxyl group (-OH) | Fully aromatic pyridine and furan rings | More Stable | Less Stable |
| Keto Form (Furo[3,2-b]pyridin-7(4H)-one) | Carbonyl group (C=O) | Non-aromatic pyridinone ring; Furan ring remains aromatic | Less Stable | More Stable |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. unicamp.br As a fused bicyclic system, this compound is largely planar and rigid, with very limited conformational freedom. researchgate.net The primary conformational variable is the orientation of the proton of the hydroxyl group in the enol tautomer.
The potential energy landscape (PEL) of the molecule would be primarily defined by two major processes:
Rotation of the Hydroxyl Proton: Rotation around the C-O single bond of the hydroxyl group leads to different rotamers. These conformers are typically separated by very small energy barriers and interconvert rapidly at room temperature.
Tautomerization: The interconversion between the enol and keto forms represents a much more significant feature of the PEL. This process involves breaking and forming bonds and requires surmounting a substantial energy barrier. wuxibiology.com Computational studies of 2-hydroxypyridine tautomerization have shown that this barrier is high for the uncatalyzed reaction but is significantly lowered by the presence of solvent molecules (like water) that can facilitate proton transfer. wuxibiology.com
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations are used to predict the chemical reactivity and stability of molecules. scirp.orgnih.gov These descriptors provide a quantitative basis for understanding how a molecule will interact with other chemical species. chimicatechnoacta.ruurfu.ru
Key global reactivity descriptors include:
Ionization Potential (I): Approximated by -E_HOMO.
Electron Affinity (A): Approximated by -E_LUMO.
Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It measures the "escaping tendency" of electrons.
Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. chimicatechnoacta.ru
Global Softness (S): S = 1 / (2η). Soft molecules are more reactive.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.
These descriptors allow for a comparison of reactivity across a series of related compounds. scirp.org For this compound, these values would differ between the enol and keto tautomers, reflecting their different reactivity profiles. For instance, the enol form, with its electron-rich aromatic system, is expected to be more susceptible to electrophilic aromatic substitution, while the keto form might undergo reactions typical of amides and enones. Local reactivity descriptors, such as Fukui functions, can further pinpoint the specific atoms within the molecule that are most likely to be sites of electrophilic or nucleophilic attack. scirp.orgscirp.org
Table 3: Illustrative Quantum Chemical Descriptors and Their Significance This table defines common descriptors and their general interpretation in reactivity prediction.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency; governs charge transfer direction. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud; related to stability. |
| Global Softness (S) | 1 / (2η) | Inverse of hardness; high softness indicates high reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile (electron acceptor). |
Furo 3,2 B Pyridin 7 Ol As a Privileged Molecular Scaffold in Chemical Design
Application in the Construction of Architecturally Complex Polycyclic Systems
The furo[3,2-b]pyridine (B1253681) framework serves as a foundational element for the synthesis of more elaborate polycyclic architectures. Chemists have developed various strategies to construct this core and then build upon it.
One-pot synthetic methods are particularly efficient for creating substituted furo[3,2-b]pyridines, which can then serve as intermediates for larger systems. For instance, a convenient synthesis of 2-substituted furo[3,2-b]pyridines has been achieved through a one-pot process involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. nih.gov This reaction, performed under ultrasound irradiation with a Pd/C-CuI-PPh3-Et3N catalyst system, proceeds via sequential C-C coupling and C-O bond-forming reactions. nih.gov
Furthermore, cascade reactions provide a powerful route to complex fused systems. An efficient copper-catalyzed cascade involving the alkynylation, cyclization, and isomerization of aurone-derived azadienes with terminal alkynes has been developed to produce 1,2-dihydrobenzofuro[3,2-b]pyridines. These intermediates can be readily transformed into fully aromatic benzofuro[3,2-b]pyridines. researchgate.net Another innovative approach is an unexpected [4 + 1 + 1] annulation reaction between α-bromo carbonyls and 1-azadienes, which efficiently constructs fused benzofuro[3,2-b]pyridines and related structures. researchgate.net Such modular and tandem strategies allow for the rapid assembly of polycyclic architectures from simpler starting materials, highlighting the scaffold's role as a key structural unit. rsc.org
Integration into Novel Ligand Architectures for Organometallic Chemistry
The furo[3,2-b]pyridine scaffold, with its nitrogen and oxygen heteroatoms, is well-suited for integration into ligand architectures for organometallic chemistry. These heteroatoms can act as coordination sites for various metal centers, enabling the formation of stable complexes with potential applications in catalysis and materials science.
The synthesis of furo[3,2-b]pyridine derivatives often relies on metal-mediated cross-coupling reactions, which underscores the scaffold's compatibility with organometallic processes. nih.govresearchgate.net Palladium- and copper-catalyzed reactions are frequently employed to assemble and functionalize the furo[3,2-b]pyridine core. nih.govresearchgate.net For example, the Sonogashira cross-coupling reaction between a halogenated pyridine (B92270) and a terminal alkyne is a common step in building the fused ring system. researchgate.net
Beyond synthesis, the scaffold itself can be part of multivalent ligand systems. Research has demonstrated the preparation of C3-symmetric, star-shaped molecules incorporating pyridine and bipyridine units, which are capable of self-assembly on surfaces. researchgate.net This suggests that furo[3,2-b]pyridine-based structures could be designed as multivalent ligands to create specific supramolecular assemblies or to act as scaffolds for metal-organic frameworks (MOFs) and other advanced materials. researchgate.net
Exploration of Structure-Activity Relationships (SAR) through Systematic Chemical Modifications
Systematic modification of the furo[3,2-b]pyridin-7-ol scaffold has been a fruitful strategy for exploring structure-activity relationships (SAR) and developing potent and selective inhibitors of various biological targets.
A series of benzofuro[3,2-b]pyridin-7-ols were designed and synthesized as potential inhibitors of human DNA topoisomerases, which are key targets for anticancer drugs. researchgate.netresearchgate.net SAR studies revealed that the placement of hydroxyl (-OH) groups on the phenyl rings attached to the core scaffold was critical for activity. researchgate.net Specifically, ortho- and para-hydroxyl groups on the 2-phenyl ring, and a meta-hydroxyl group on a 4-phenyl ring, were important for potent and selective topoisomerase II (topo II) inhibitory activity. researchgate.netresearchgate.net One compound from this series, designated as compound 11, which features meta-OH positions in its 2,4-diphenol moieties, demonstrated the most potent and selective topo II inhibition and the strongest antiproliferative activity against the HeLa cancer cell line. researchgate.net
| Compound Modification | Biological Activity |
| Ortho- or para-hydroxyl group on 2-phenyl ring | Important for potent and selective topo II inhibition researchgate.net |
| Meta-hydroxyl group on 4-phenyl ring | Important for potent and selective topo II inhibition researchgate.net |
| Compound 11 (meta-OH on 2,4-diphenol moieties) | Most selective and potent TopoII inhibition; strongest antiproliferative activity in HeLa cells researchgate.net |
The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs), which are involved in cellular processes like alternative splicing and have been implicated in neurodegenerative diseases and cancer. researchgate.netresearchgate.net Optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines led to potent, cell-active, and highly selective CLK inhibitors. nih.govmedchemexpress.com The selectivity of these inhibitors is enhanced by a binding mode that engages with the back pocket of the kinase, a region that varies more significantly between kinases compared to the highly conserved hinge region. researchgate.net This back-pocket interaction serves as a "selectivity filter," allowing for the design of highly specific inhibitors. researchgate.netresearchgate.net
Design and Synthesis of this compound Based Chemical Probes
The versatility of the furo[3,2-b]pyridine scaffold extends to its use in creating chemical probes—small molecules designed to study and manipulate biological systems. nih.gov These probes are invaluable tools for chemical genetics and molecular biology. researchgate.net
Researchers have utilized libraries of substituted furo[3,2-b]pyridines to identify molecules with specific biological activities. nih.govresearchgate.net In one notable example, a diverse set of furo[3,2-b]pyridines was prepared through synthetic sequences involving chemoselective metal-mediated couplings. nih.govresearchgate.net Screening this library led to two significant discoveries:
Potent and Selective CLK Inhibitors : As mentioned previously, optimization of a subseries of 3,5-disubstituted furo[3,2-b]pyridines yielded highly selective inhibitors of CLKs. nih.govmedchemexpress.com These compounds serve as chemical probes to investigate the specific roles of CLK family members in disease. researchgate.net
Hedgehog Pathway Modulators : A kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines was found to contain sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net This pathway is crucial during embryonic development and its inappropriate activation is linked to various cancers. The discovery of these modulators provides new tools to study Hedgehog signaling and explore potential therapeutic interventions. nih.gov
The development of these distinct classes of bioactive molecules from a single core scaffold underscores the "privileged" nature of furo[3,2-b]pyridine and its utility in designing sophisticated chemical probes for dissecting complex biological pathways. nih.govresearchgate.net
Future Prospects and Interdisciplinary Research Directions in Furo 3,2 B Pyridin 7 Ol Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of synthesizing Furo[3,2-b]pyridin-7-ol and its derivatives is increasingly focused on green and sustainable chemistry principles to minimize environmental impact and improve efficiency. Current synthetic routes often involve multi-step processes that can be resource-intensive. nih.gov Future research will likely prioritize the development of one-pot syntheses and the use of environmentally benign solvents and catalysts.
Key future directions in green synthesis include:
Use of Greener Solvents: A shift away from traditional volatile organic compounds towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), and bio-based solvents such as eucalyptol (B1671775) is anticipated. mdpi.com These solvents not only reduce toxic waste but can also influence reactivity and selectivity in novel ways. mdpi.com
Energy-Efficient Synthesis: Techniques like ultrasound-assisted synthesis have already shown promise in the convenient, one-pot synthesis of substituted furo[3,2-b]pyridines. nih.gov Microwave-assisted organic synthesis is another area that can offer rapid reaction times and reduced energy consumption. tandfonline.com
Catalyst Innovation: The development and use of recyclable heterogeneous catalysts, such as solid-supported catalysts like zeolites and metal-organic frameworks (MOFs), will be crucial. numberanalytics.com These catalysts are easier to separate from reaction mixtures, reducing waste and allowing for their reuse. numberanalytics.com The use of inexpensive and abundant metal catalysts, like iron and copper, is also a key area of development. organic-chemistry.org
| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |
| Alternative Solvents | Utilization of water, PEG, or bio-derived solvents in cyclization and functionalization steps. mdpi.com | Reduced toxicity, lower environmental impact, potential for new reactivity. |
| Energy-Efficient Methods | Application of ultrasound or microwave irradiation to drive key synthetic transformations. nih.govtandfonline.com | Faster reaction rates, lower energy consumption, improved yields. |
| Heterogeneous Catalysis | Employment of recyclable solid-supported catalysts for cross-coupling and annulation reactions. numberanalytics.com | Simplified product purification, catalyst recycling, reduced metal leaching. |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of synthetic routes for complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions, thereby accelerating the research and development process. arxiv.orgresearchgate.netresearchgate.net
Future applications of AI and ML in this field will likely focus on:
Retrosynthesis Prediction: AI-powered platforms can propose synthetic routes to novel this compound derivatives, breaking down the target molecule into simpler, commercially available starting materials. arxiv.org
Reaction Yield Prediction: ML models can be trained to predict the yield of a reaction based on various parameters such as reactants, catalysts, solvents, and temperature. This can help chemists to identify optimal conditions without the need for extensive trial-and-error experimentation. researchgate.net
Autonomous Experimentation: The integration of AI with automated synthesis platforms could enable the autonomous exploration of reaction space to discover new and more efficient syntheses for this compound derivatives. arxiv.orgukri.org For instance, an AI could design a series of experiments, which are then carried out by a robot, with the results being fed back to the AI to refine its models and design the next set of experiments. arxiv.org
| AI/ML Application | Description | Impact on this compound Research |
| Retrosynthetic Analysis | AI algorithms suggest potential synthetic pathways to target derivatives. arxiv.org | Accelerates the design of syntheses for new compounds. |
| Predictive Modeling | ML models predict reaction outcomes, such as yield and selectivity. researchgate.netacs.org | Reduces the number of experiments needed for optimization. |
| Automated Synthesis | AI-controlled robotic systems perform and optimize reactions autonomously. ukri.org | Enables high-throughput screening and discovery of novel reactivity. |
Exploration of Photo- and Electrocatalytic Transformations
Photo- and electrocatalysis are emerging as powerful tools in organic synthesis, offering mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods. numberanalytics.com The application of these techniques to the synthesis and functionalization of this compound holds significant promise.
Future research in this area is expected to explore:
Visible-Light Photocatalysis: This technique can be used to generate reactive radical intermediates under mild conditions, enabling novel C-H functionalization and cross-coupling reactions on the furo[3,2-b]pyridine (B1253681) core. nih.govchinesechemsoc.org For example, photocatalysis could provide access to new derivatives by functionalizing specific positions on the heterocyclic ring that are difficult to modify using conventional methods. nih.govrsc.org
Electrocatalysis: Electrochemical methods provide a reagent-free way to perform oxidation and reduction reactions, driven by an electric potential. numberanalytics.com This could be applied to the synthesis of the furo[3,2-b]pyridine scaffold itself or for the introduction of new functional groups.
Site-Selective Functionalization: Both photo- and electrocatalysis can offer high levels of regioselectivity, allowing for the precise modification of the this compound structure. nih.govresearchgate.net This is crucial for developing structure-activity relationships in medicinal chemistry applications.
| Catalytic Method | Potential Transformation | Advantages for this compound Chemistry |
| Photocatalysis | C-H functionalization, cross-coupling reactions, and skeletal rearrangements. nih.govchinesechemsoc.orgrsc.org | Mild reaction conditions, high functional group tolerance, access to novel reactivity. |
| Electrocatalysis | Redox reactions for scaffold synthesis and derivatization. numberanalytics.com | Avoids the use of stoichiometric chemical oxidants or reductants, high selectivity. |
Advanced Materials Science Applications
While much of the focus on furo[3,2-b]pyridine derivatives has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in advanced materials science. bohrium.com The fused aromatic system of this compound provides a rigid scaffold that can be functionalized to tune its optical and electronic characteristics.
Future research directions may include:
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of multivalent furo[3,2-c]pyridine (B1313802) derivatives, an isomer of the target compound, have been investigated, suggesting that the furo[3,2-b]pyridine core could also be a promising candidate for use in OLEDs. clockss.org By modifying the substituents on the ring system, the emission color and efficiency could be tailored.
Organic Photovoltaics (OPVs): The electron-rich nature of the furo[3,2-b]pyridine system could be exploited in the design of new donor or acceptor materials for organic solar cells.
Sensors: The nitrogen atom in the pyridine (B92270) ring and the hydroxyl group of this compound could act as binding sites for metal ions or other analytes, making these compounds potential building blocks for chemosensors.
| Material Application | Relevant Properties of this compound Derivatives | Future Research Focus |
| OLEDs | Potential for tunable fluorescence and phosphorescence. clockss.org | Synthesis of derivatives with high quantum yields and desired emission wavelengths. |
| OPVs | Electron-rich heterocyclic scaffold. | Design of materials with appropriate energy levels for efficient charge separation. |
| Sensors | Presence of heteroatoms for analyte binding. | Development of derivatives with high sensitivity and selectivity for specific analytes. |
Synergistic Experimental and Computational Approaches
The synergy between experimental synthesis and computational modeling is becoming increasingly vital for the efficient development of new compounds and a deeper understanding of their properties. rsc.org For this compound, combining these approaches will accelerate the discovery of new derivatives with desired functionalities.
Future interdisciplinary research will likely involve:
Computational Prediction of Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric, electronic, and spectroscopic properties of new this compound derivatives before they are synthesized. rsc.orgnih.gov This can help to prioritize synthetic targets and guide the design of molecules with specific characteristics.
Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed reactivity and selectivity, and to design more efficient synthetic routes. mdpi.com
Structure-Based Drug Design: In the context of medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict how this compound derivatives bind to biological targets, guiding the design of more potent and selective inhibitors.
| Combined Approach | Description | Value to this compound Research |
| DFT Calculations | Prediction of molecular properties and reactivity. rsc.orgnih.gov | Guides the design of new derivatives and prioritizes synthetic efforts. |
| Mechanistic Modeling | Elucidation of reaction pathways and transition states. mdpi.com | Enables the optimization of reaction conditions and the development of new synthetic methods. |
| Molecular Docking | Simulation of ligand-protein interactions. | Accelerates the discovery of new drug candidates based on the this compound scaffold. |
Q & A
Q. What are the optimal synthetic routes for Furo[3,2-b]pyridin-7-ol, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization of pyridine and furan precursors under acidic conditions (e.g., HCl) to form the fused heterocyclic core . Microwave-assisted synthesis has been shown to reduce reaction times significantly (from hours to minutes) while maintaining yields comparable to classical methods. For example, microwave irradiation at 150°C for 10 minutes achieved 85% yield in a related furopyrrole synthesis, compared to 24 hours under reflux .
- Key Parameters :
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Classical reflux | 100°C | 24 h | 82% |
| Microwave | 150°C | 10 min | 85% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : 1H and 13C NMR to confirm regiochemistry and substituent positions. For example, the hydroxyl group at the 7-position produces a distinct downfield shift (~δ 10-12 ppm) .
- X-ray crystallography : Resolves bond angles and confirms fused-ring geometry.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What preliminary biological assays are recommended for screening this compound derivatives?
- Methodological Answer : Start with cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cell lines) and enzyme inhibition studies (e.g., topoisomerase I/II). For instance, derivatives with hydroxyl groups at meta positions on phenyl rings showed 100% topo II inhibition at 100 µM .
- Example Protocol :
- Incubate compounds with DNA-topo II complexes.
- Quantify DNA relaxation via gel electrophoresis.
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that hydroxyl groups at meta positions on phenyl rings enhance topo II inhibition. For example:
Q. What computational strategies are effective for predicting this compound's binding modes with biological targets?
- Methodological Answer :
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. antitumor efficacy) may arise from assay conditions or cell line specificity. Mitigate by:
- Standardizing protocols (e.g., ATP levels in viability assays).
- Cross-validating results in multiple cell lines (e.g., HeLa vs. HepG2).
- Conducting mechanistic studies (e.g., ROS generation, apoptosis markers) .
Q. What strategies improve the solubility and stability of this compound in aqueous media?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
